Ethyl-5-(4-cyanophenyl)-5-oxovalerate
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Overview
Description
Ethyl-5-(4-cyanophenyl)-5-oxovalerate is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to androgen receptor modulating compounds1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl-5-(4-cyanophenyl)-5-oxovalerate.Molecular Structure Analysis
The molecular structure of Ethyl-5-(4-cyanophenyl)-5-oxovalerate is not readily available. However, a related compound, Ethyl 5-[(4-cyanophenyl)sulfanyl]-2-iodobenzoate, has a molecular formula of C16H12INO2S2.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl-5-(4-cyanophenyl)-5-oxovalerate are not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl-5-(4-cyanophenyl)-5-oxovalerate are not readily available.Scientific Research Applications
1. Organic Peroxides and Ring Closure Reactions
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, undergoes interesting chemical transformations when reacted with hydrogen peroxide. This reaction leads to the formation of organic peroxides and novel ring closure reactions, as demonstrated by the formation of 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one (Cubbon & Hewlett, 1968).
2. Supramolecular Structures
The study of ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, closely related to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, reveals its capacity to form hydrogen-bonded supramolecular structures. These structures are significant in the field of molecular engineering and crystallography (Costa et al., 2007).
3. Flavorings in Animal Feed
Ethyl 4-oxovalerate, a compound similar to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, is used as a flavoring in animal feed. It is considered safe for all animal species at specific levels and does not pose any risk to the environment or consumers (Westendorf, 2012).
4. Photolysis Studies
The photolysis of compounds like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which are structurally similar to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, has been studied extensively. These studies focus on the chemical behavior of these compounds under light exposure, leading to insights into their photostability and potential applications in photochemistry (Ang & Prager, 1992).
5. Antimicrobial and Antioxidant Activities
Certain derivatives of Ethyl-5-(4-cyanophenyl)-5-oxovalerate, such as ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and shown to exhibit notable antimicrobial and antioxidant activities. These properties are crucial in pharmaceutical research and development (Raghavendra et al., 2016).
Safety And Hazards
The safety and hazards associated with Ethyl-5-(4-cyanophenyl)-5-oxovalerate are not explicitly mentioned in the available resources. However, a related compound, (E,5S)-5-(4-cyanophenyl)-5-(4-methoxyanilino)-2-pentenoic acid ethyl ester, has a molecular weight of 350.44.
Future Directions
There is no specific information available on the future directions of research or applications for Ethyl-5-(4-cyanophenyl)-5-oxovalerate.
Relevant Papers
One relevant paper discusses the synthesis of a related compound, 2-(4-(4-Methyl-5-(2-(4-cyanophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-chloro-1H-benz-imidazole5. However, the paper does not provide specific information on Ethyl-5-(4-cyanophenyl)-5-oxovalerate.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of Ethyl-5-(4-cyanophenyl)-5-oxovalerate. For a more comprehensive analysis, consulting a chemical database or a professional chemist may be beneficial.
properties
IUPAC Name |
ethyl 5-(4-cyanophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)5-3-4-13(16)12-8-6-11(10-15)7-9-12/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORHUHARWTUEFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645636 |
Source
|
Record name | Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-5-(4-cyanophenyl)-5-oxovalerate | |
CAS RN |
898753-50-9 |
Source
|
Record name | Ethyl 4-cyano-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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